molecular formula C12H15N3O2 B1381153 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one CAS No. 1803606-36-1

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one

Cat. No. B1381153
CAS RN: 1803606-36-1
M. Wt: 233.27 g/mol
InChI Key: QWCGAKYBARZGED-UHFFFAOYSA-N
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Description

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one, also known as acamprosate, is a synthetic compound used in the treatment of alcohol dependence. It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one consists of a imidazolidin-2-one group attached to a 3-amino-2-methylphenyl group via an acetyl linkage . The exact spatial configuration of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one is a solid compound with a molecular weight of 233.27 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further investigation.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of imidazolidin-2-one derivatives, closely related to 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one, has been achieved through various methods. These methods often involve the reaction of amino acids with compounds like C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate, resulting in various derivatives. Such synthesis processes are fundamental for the exploration of potential therapeutic applications of these compounds (Luis et al., 2009).

Potential Anti-tumor Applications

  • Some derivatives of imidazolidin-2-one, which can be structurally related to 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one, have been synthesized for potential use as anti-tumor agents. This indicates an area of interest in oncological research for compounds within this chemical class (Elhady, 2015).

Antimicrobial Activity

  • Certain 2-thioxo-imidazolidin-4-one derivatives demonstrate antimicrobial activity, suggesting a potential application in fighting bacterial and fungal infections. This property could be relevant to the broader class of imidazolidin-2-one compounds (Nasser et al., 2010).

Corrosion Inhibition

  • Imidazolidin derivatives have been evaluated as corrosion inhibitors in acidic media, showing effectiveness in protecting metals from corrosion. This suggests potential industrial applications for these compounds in materials science and engineering (Cruz et al., 2004).

properties

IUPAC Name

1-acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-10(13)4-3-5-11(8)15-7-6-14(9(2)16)12(15)17/h3-5H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGAKYBARZGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCN(C2=O)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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